2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
55682-30-9 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H18N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
HNECIVHXJBBYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diamines with 1,1-bis(methylthio)-2-nitroethylene, followed by cyclization. This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired tetrahydroimidazo[1,2-a]pyridine derivative .
Another efficient method involves a multicomponent reaction, where cyanoacetohydrazide, 4-nitroacetophenone, and various diamines are reacted in a mixture of water and ethanol. This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and cost-effectiveness. These methods utilize readily available starting materials and aim to minimize the number of steps involved in the synthesis, thereby reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents .
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pharmacological Activity
- Antifungal Activity: THIP derivatives with 2-aryl substituents, such as 2-(4-nitrophenyl)-THIP, exhibit selective antifungal activity against Candida spp. (MIC§ 8–32 µg/mL) .
- Antibacterial Activity: Pyrimidine-hydrazone derivatives (e.g., compound 8d) demonstrate broad-spectrum activity against E. coli and S. aureus (ZOI 30–33 mm) .
Physicochemical Properties
- Fluorescence: Saturation of the pyridine ring in THIP derivatives abolishes fluorescence, unlike non-hydrogenated analogs (e.g., 2-phenylimidazo[1,2-a]pyridine) .
- Solubility : The diphenyl groups in 2,3-Diphenyl-THIP likely reduce water solubility compared to carboxylated derivatives (e.g., 2,3-dimethyl-THIP-7-carboxylic acid) .
- Stability : Brominated THIP derivatives (e.g., 2,3-dibromo-THIP) exhibit higher reactivity but lower stability under basic conditions .
Biological Activity
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 55682-30-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C19H18N2
- Molecular Weight : 274.36 g/mol
- LogP : 4.55 (indicating lipophilicity)
- PSA (Polar Surface Area) : 17.82 Ų
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:
- A study published in ACS Omega reported that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown:
- Inhibition of cancer cell proliferation in several cancer lines, including breast and lung cancer cells.
- Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound:
- It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures .
- Animal models indicate potential benefits in conditions such as Alzheimer's disease.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing phenyl-substituted precursors and employing cyclization under acidic conditions.
- Multi-step Synthesis : Starting from simpler imidazole derivatives and modifying them through alkylation and condensation reactions .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
